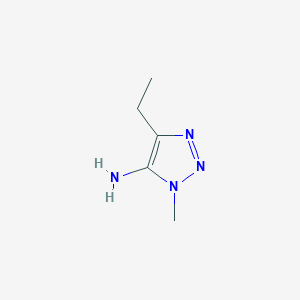
4-ethyl-1-methyl-1H-1,2,3-triazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-1-methyl-1H-1,2,3-triazol-5-amine is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The unique structure of 1,2,3-triazoles, which includes three nitrogen atoms in a five-membered ring, contributes to their wide range of chemical and biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-1-methyl-1H-1,2,3-triazol-5-amine can be achieved through various methods. One common approach involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is known for its high efficiency and selectivity . The reaction typically involves the use of an alkyne and an azide in the presence of a copper(I) catalyst, leading to the formation of the triazole ring.
Industrial Production Methods
Industrial production of 1,2,3-triazoles, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
4-ethyl-1-methyl-1H-1,2,3-triazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or water .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles .
科学的研究の応用
4-ethyl-1-methyl-1H-1,2,3-triazol-5-amine has numerous applications in scientific research:
作用機序
The mechanism of action of 4-ethyl-1-methyl-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. For example, as a carbonic anhydrase-II inhibitor, the compound binds to the active site of the enzyme, blocking its activity and thereby affecting various physiological processes . The triazole ring’s nitrogen atoms play a crucial role in forming hydrogen bonds and other interactions with the target enzyme .
類似化合物との比較
Similar Compounds
Similar compounds include other 1,2,3-triazoles such as:
- 1-ethyl-1H-1,2,3-triazole
- 1-methyl-1H-1,2,3-triazole
- 4-phenyl-1H-1,2,3-triazole
Uniqueness
4-ethyl-1-methyl-1H-1,2,3-triazol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the triazole ring can enhance its lipophilicity and potentially improve its ability to interact with biological membranes and targets .
生物活性
4-Ethyl-1-methyl-1H-1,2,3-triazol-5-amine is a member of the triazole family, a class of compounds known for their diverse biological activities. The triazole ring structure contributes to its potential as a pharmaceutical agent, with applications ranging from antimicrobial to anticancer properties. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.
Molecular Formula: C5H8N4
Molecular Weight: 140.14 g/mol
CAS Number: 1001966-67-2
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: This compound has shown potential as an inhibitor for several enzymes, particularly those involved in nucleic acid synthesis and metabolism.
- Antimicrobial Activity: Triazole derivatives are known for their antifungal properties. Studies suggest that this compound may exhibit activity against fungal pathogens by disrupting cell membrane integrity.
Biological Activity Data
| Activity Type | Tested Pathogen/Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Antifungal | Candida albicans | 12.5 | >8 |
| Antibacterial | Escherichia coli | 15.0 | >6 |
| Cytotoxicity | HepG2 (Liver Cancer) | >100 | - |
| Cytotoxicity | Vero Cells | >100 | - |
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various triazole derivatives, including this compound. The results indicated significant antifungal activity against Candida albicans and Aspergillus niger, with IC50 values demonstrating effectiveness in inhibiting fungal growth while maintaining low cytotoxicity in mammalian cell lines .
Case Study 2: Cancer Cell Line Studies
In a separate study assessing the cytotoxic effects on cancer cell lines, particularly HepG2 and MCF7 (breast cancer), this compound exhibited minimal toxicity at concentrations exceeding 100 µM. This suggests a favorable therapeutic window for further development as an anticancer agent .
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Formation of Triazole Ring: The compound can be synthesized via a cycloaddition reaction between an azide and an alkyne or through hydrazine-mediated cyclization.
- Substitution Reactions: Further modifications can be made to introduce ethyl and methyl groups at specific positions on the triazole ring.
特性
分子式 |
C5H10N4 |
|---|---|
分子量 |
126.16 g/mol |
IUPAC名 |
5-ethyl-3-methyltriazol-4-amine |
InChI |
InChI=1S/C5H10N4/c1-3-4-5(6)9(2)8-7-4/h3,6H2,1-2H3 |
InChIキー |
LYDPGEJRLRPJDU-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N(N=N1)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















